molecular formula C9H12Cl2N2O B3006191 2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride CAS No. 1217007-65-2

2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride

Cat. No.: B3006191
CAS No.: 1217007-65-2
M. Wt: 235.11
InChI Key: INCOAADHYSIRKY-UHFFFAOYSA-N
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Description

2-Amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride is a synthetic acetamide derivative featuring a 4-chlorobenzyl group attached to the acetamide backbone via a methylene linker, with a primary amine substituent at the α-carbon of the acetamide. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical research .

Properties

IUPAC Name

2-amino-N-[(4-chlorophenyl)methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)6-12-9(13)5-11;/h1-4H,5-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCOAADHYSIRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride typically involves the reaction of 4-chlorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with ammonium chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and can act as a reagent in various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The chlorophenyl group can be reduced to yield corresponding phenyl derivatives.
  • Substitution Reactions: The chlorine atom can be replaced with other functional groups, enhancing compound diversity for further applications.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have suggested that it may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary investigations show promise in anticancer applications, where it may inhibit tumor growth by interacting with specific cellular pathways.

Pharmaceutical Development

Due to its structural similarity to known pharmacologically active compounds, this compound is explored as a potential therapeutic agent. Its unique properties may lead to the development of new drugs targeting various diseases, particularly those related to cancer and infections .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies assessed the effects of this compound on human cancer cell lines. Results demonstrated that it could induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.

Mechanism of Action

The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to hydroxyl or sulfonamide-containing analogs .
  • Diphenylethyl substituents (e.g., remacemide) improve blood-brain barrier penetration, as evidenced by brain uptake indices (BUI: 51% for remacemide vs. 130% for its metabolite) .

Pharmacological and Functional Comparisons

Anticonvulsant Activity

  • Remacemide Hydrochloride : Demonstrates anticonvulsant efficacy via NMDA receptor modulation. Its active metabolite, FPL12495, shows higher BUI (130%) due to deglycination at the blood-brain barrier .
  • FPL 13950 (2-Amino-N-(1,2-diphenylethyl)acetamide): Preclinical studies in rodents show potent anticonvulsant effects but lack detailed safety profiles .

Antimicrobial and Enzyme Inhibition

  • 2-Chloro-N-[4-(diethylamino)phenyl]acetamide Hydrochloride: Used in bacterial aminoacyl-tRNA synthetase inhibition studies, highlighting the role of chloro and diethylamino groups in targeting microbial enzymes .

Biological Activity

2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride, also known as a derivative of chlorophenylacetamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its amine and acetamide functional groups, which are often associated with various therapeutic effects, including antimicrobial, anticonvulsant, and anticancer activities.

Chemical Structure

The chemical formula for this compound is C9H10ClN2OC_9H_{10}ClN_2O. The structure features a chlorophenyl group attached to an acetamide backbone, which is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives with a chlorophenyl moiety have been shown to possess activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been explored in several studies. For example, N-phenyl derivatives of acetamides have demonstrated effectiveness in animal models of epilepsy:

  • Animal Studies : Compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Notably, some derivatives showed protective effects at doses as low as 100 mg/kg .

Anticancer Activity

The potential anticancer activity of this compound has also been investigated. Analogous compounds have exhibited cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Some substituted derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the chlorophenyl group may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical pathways such as DNA replication and folate synthesis.
  • Receptor Binding : The amine group may facilitate binding to neurotransmitter receptors, contributing to anticonvulsant effects.

Case Studies

StudyFindings
Study on Antimicrobial EffectsReported MIC values against E. coli (8.33 µM) and S. aureus (5.64 µM) indicating strong antibacterial activity .
Anticonvulsant ScreeningDerivatives showed significant protection in MES tests at doses of 100 mg/kg, highlighting potential therapeutic applications in epilepsy .
Cytotoxicity Against Cancer CellsSelectivity indices greater than 10 were noted for certain analogs against HepG2 cancer cells compared to normal VERO cells .

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